3-[(2-Methylbut-3-yn-2-yl)amino]pyridine-4-carboxylic acid
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Overview
Description
3-[(2-Methylbut-3-yn-2-yl)amino]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 4-position and an amino group at the 3-position, which is further substituted with a 2-methylbut-3-yn-2-yl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylbut-3-yn-2-yl)amino]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and ammonia.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.
Substitution with the Amino Group: The amino group can be introduced through an amination reaction, where an appropriate amine is reacted with the pyridine ring.
Attachment of the 2-Methylbut-3-yn-2-yl Group: This step involves the alkylation of the amino group with 2-methylbut-3-yn-2-yl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylbut-3-yn-2-yl)amino]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halides, acids, or bases under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[(2-Methylbut-3-yn-2-yl)amino]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Methylbut-3-yn-2-yl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridine-4-carboxylic acid: Lacks the amino and 2-methylbut-3-yn-2-yl groups.
3-Aminopyridine-4-carboxylic acid: Lacks the 2-methylbut-3-yn-2-yl group.
2-Methylbut-3-yn-2-ylamine: Lacks the pyridine and carboxylic acid groups.
Uniqueness
3-[(2-Methylbut-3-yn-2-yl)amino]pyridine-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-(2-methylbut-3-yn-2-ylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-4-11(2,3)13-9-7-12-6-5-8(9)10(14)15/h1,5-7,13H,2-3H3,(H,14,15) |
InChI Key |
BWJLOHWVLZLUNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)NC1=C(C=CN=C1)C(=O)O |
Origin of Product |
United States |
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